molecular formula C19H16O4 B2753775 O-Methylpongamol CAS No. 80158-88-9

O-Methylpongamol

Cat. No.: B2753775
CAS No.: 80158-88-9
M. Wt: 308.333
InChI Key: AZSIHEYWWIVBPP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylpongamol: is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C19H16O4 . It is known for its presence in various plant species, particularly in the exocarp of Malus domestica (apple) and Tephrosia purpurea

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylpongamol can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, extraction from natural sources like Tephrosia purpurea can be employed, followed by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: O-Methylpongamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

O-Methylpongamol has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of O-Methylpongamol:

Properties

IUPAC Name

(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSIHEYWWIVBPP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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